molecular formula C11H8N2O B1441025 6-FURAN-2-YL-1H-INDAZOLE CAS No. 885271-95-4

6-FURAN-2-YL-1H-INDAZOLE

Cat. No.: B1441025
CAS No.: 885271-95-4
M. Wt: 184.19 g/mol
InChI Key: DYIYVKCOAHSLAN-UHFFFAOYSA-N
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Description

6-(Furan-2-yl)-1H-indazole is a heterocyclic compound that features both a furan ring and an indazole ring. The furan ring is a five-membered aromatic ring with one oxygen atom, while the indazole ring is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities.

Scientific Research Applications

6-(Furan-2-yl)-1H-indazole has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-FURAN-2-YL-1H-INDAZOLE typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-furylhydrazine with ortho-substituted benzaldehydes, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions: 6-(Furan-2-yl)-1H-indazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction can yield dihydro derivatives .

Comparison with Similar Compounds

    6-(Furan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole ring instead of an indazole ring.

    6-(Furan-2-yl)-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of an indazole ring.

Uniqueness: 6-(Furan-2-yl)-1H-indazole is unique due to the combination of the furan and indazole rings, which may confer distinct biological activities and chemical reactivity compared to its analogs .

Properties

IUPAC Name

6-(furan-2-yl)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-9-7-12-13-10(9)6-8/h1-7H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIYVKCOAHSLAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC3=C(C=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696280
Record name 6-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885271-95-4
Record name 6-(Furan-2-yl)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 885271-95-4
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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